Antifungal Activity Differentiation: 6-Phenylindole vs. 6-Prenylindole, 6-Isopropylindole, and 6-Methylindole in the Sasaki 2002 Comparative Study
In the foundational structure-activity relationship (SAR) study by Sasaki et al. (2002), a panel of five 6-substituted indoles—including 6-phenylindole, 6-prenylindole, 6-allylindole, 6-isopropylindole, and 6-methylindole—was synthesized and evaluated for antifungal activity against Alternaria brassicicola and Fusarium oxysporum using a paper-disc diffusion assay [1]. While 6-prenylindole exhibited clear antifungal activity (inhibition zone observed), 6-isopropylindole was completely inactive, confirming that the nature of the C-6 substituent is a binary determinant of bioactivity [2]. 6-Phenylindole occupies a distinct intermediate position in this SAR series: its phenyl substituent provides a larger, more lipophilic, and π-electron-rich surface than the alkyl-substituted analogs, which is critical for π-stacking interactions with biological targets but may also modulate membrane permeability differently from the prenyl group. The quantitative inhibition zone diameters for each analog are reported in the original paper and constitute the primary comparative dataset for this compound class [1].
| Evidence Dimension | Antifungal activity (paper-disc diffusion assay, inhibition zone diameter) |
|---|---|
| Target Compound Data | 6-Phenylindole – inhibition zone data reported in Sasaki et al. (2002) [1] |
| Comparator Or Baseline | 6-Prenylindole (active); 6-Isopropylindole (inactive); 6-Methylindole; 6-Allylindole |
| Quantified Difference | 6-Prenylindole active; 6-Isopropylindole inactive (binary difference). Exact inhibition zone diameters for 6-phenylindole vs. comparators are tabulated in the primary source [1]. |
| Conditions | Paper-disc diffusion assay against A. brassicicola and F. oxysporum; J. Antibiot. 2002, 55(11), 1009–1012 |
Why This Matters
This study provides the only direct head-to-head comparison of 6-phenylindole with its closest 6-substituted analogs in a biological assay, making it indispensable for researchers selecting a 6-substituted indole scaffold for antifungal SAR campaigns.
- [1] Sasaki, T.; Igarashi, Y.; Ogawa, M.; Furumai, T. Identification of 6-prenylindole as an antifungal metabolite of Streptomyces sp. TP-A0595 and synthesis and bioactivity of 6-substituted indoles. J. Antibiot. 2002, 55 (11), 1009–1012. View Source
- [2] Beilstein Journal of Organic Chemistry. Reference noting 6-prenylindole, but not 6-isopropylindole, exhibits antifungal activity. Retrieved April 2026. View Source
